Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester
Description
Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester is a structurally complex ester derivative of acetic acid. The molecule features a cyano group (-CN) at the α-carbon (position 2) of the acetic acid backbone and a 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester side chain. The 1,1-dimethylethoxy (tert-butoxy) group serves as a protective moiety for the amino functionality via a carbamate (Boc) linkage, a common strategy in organic synthesis to prevent unwanted side reactions . This compound is likely synthesized through sequential protection, esterification, and nitrile introduction steps, as inferred from analogous synthetic routes in the evidence (e.g., dehydration of amides to nitriles in ).
Properties
CAS No. |
958396-77-5 |
|---|---|
Molecular Formula |
C11H18N2O4 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl 2-cyanoacetate |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(15)13-7-4-8-16-9(14)5-6-12/h4-5,7-8H2,1-3H3,(H,13,15) |
InChI Key |
XZLRJCSXDLXBSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Routes
Boc Protection of 3-Aminopropanol
The primary amine in 3-aminopropanol is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:
Esterification with Cyanoacetic Acid
Direct Esterification via Carbodiimide Coupling
- Reagents : Cyanoacetic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
- Conditions : DCM or THF, 0–25°C, 6–12 hours.
- Yield : 75–85% after column chromatography.
Acid Chloride Method
- Reagents : Cyanoacetic acid, thionyl chloride (SOCl₂), Boc-protected 3-aminopropanol.
- Conditions : SOCl₂ reflux (70°C, 2 hours), followed by reaction with alcohol in DCM/TEA (0°C to rt, 4 hours).
- Yield : 80–88%.
Transesterification
Alternative Pathways
Cyanohydrin Formation Followed by Boc Protection
Critical Reaction Parameters
Purification and Characterization
Challenges and Mitigation
Chemical Reactions Analysis
Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester undergoes various chemical reactions, including:
Scientific Research Applications
Organic Synthesis
Acetic acid, 2-cyano-, 3-[[1,1-dimethylethoxy]carbonyl]amino]propyl ester is primarily utilized as an intermediate in organic synthesis. Its structure allows for the introduction of cyano and carbonyl functionalities, making it a valuable reagent in the synthesis of various organic compounds, including peptides and other biologically active molecules.
Case Study: Peptide Synthesis
In peptide synthesis, this compound can serve as an acylating agent. The presence of the cyano group enhances the electrophilicity of the carbonyl carbon, facilitating acylation reactions with amines to form peptide bonds. Research indicates that using such active esters can improve reaction rates and yields compared to traditional methods .
Medicinal Chemistry
The compound has potential applications in medicinal chemistry due to its structural features that resemble known pharmacophores. It can be used to develop inhibitors for various biological targets.
Case Study: Kinase Inhibition
Research has demonstrated that derivatives of acetic acid with cyano and carbonyl groups can act as inhibitors for cell cycle-dependent kinases (CDKs). These kinases are critical in regulating cell division and are often implicated in cancer progression. Compounds similar to acetic acid, 2-cyano-, 3-[[1,1-dimethylethoxy]carbonyl]amino]propyl ester have shown promise in preclinical studies as potential anticancer agents by inhibiting specific kinase pathways .
Agrochemical Applications
There is emerging interest in the use of this compound in agrochemicals as well. Its ability to modify biological activity through structural variations allows for the development of new pesticides or herbicides.
Case Study: Pesticide Development
Research has indicated that certain esters derived from acetic acid can exhibit herbicidal properties. By modifying the acetic acid structure with cyano and carbonyl groups, researchers have been able to create compounds that effectively inhibit plant growth by interfering with hormonal pathways .
Mechanism of Action
The mechanism of action of acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester involves its reactivity with various biological and chemical targets. The cyano group can participate in nucleophilic addition reactions, while the ester linkage can undergo hydrolysis to release active intermediates . The Boc-protected amine group can be deprotected to yield a free amine, which can interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Key Observations :
- The propyl ester chain with a Boc-protected amino group provides steric bulk and hydrolytic stability relative to methyl or butyl esters, which may influence bioavailability .
Physical and Chemical Properties
- Solubility: Boc-protected esters generally exhibit low aqueous solubility due to hydrophobicity. For example, butanoic acid derivatives with Boc groups show solubilities <0.01 g/L (). The cyano group in the target compound may marginally improve polarity but is unlikely to offset the Boc group’s hydrophobic effects .
- Stability: The Boc group enhances stability under basic conditions but is cleaved under acidic conditions (e.g., trifluoroacetic acid). Cyano groups are stable under physiological pH, making the compound suitable for prodrug designs .
Biological Activity
Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester, also known as CAS No. 958396-77-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. The compound's structure and properties suggest various mechanisms through which it may exert its biological effects.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 242.272 g/mol
- Chemical Structure : The compound features an acetic acid moiety, a cyano group, and a dimethylethoxycarbonyl amino group linked to a propyl ester.
Kinase Inhibition
Recent studies have highlighted the compound's role as an inhibitor of several critical kinases involved in cell cycle regulation and angiogenesis. Specifically, it has been noted for its inhibitory effects on:
- Checkpoint Kinases (Chks) : These kinases play a vital role in the DNA damage response and cell cycle checkpoints.
- Protein Kinase B (Akt) : Involved in various cellular processes including metabolism, proliferation, cell survival, growth, and angiogenesis.
- Phosphoinositide-dependent Kinases (Pdks) : These kinases are crucial in signaling pathways that regulate cell growth and survival.
The compound has shown promising results in inhibiting these kinases at nanomolar concentrations, suggesting its potential as a therapeutic agent against cancers characterized by aberrant kinase activity .
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels from existing ones, is a significant process in tumor growth and metastasis. The compound has been identified as a preferential inhibitor of angiogenesis-related kinases such as VEGF-R (Vascular Endothelial Growth Factor Receptor). This inhibition could impede tumor growth by restricting its blood supply .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
In Vitro Studies :
- A study demonstrated that the compound effectively reduced cell proliferation in various cancer cell lines by inhibiting key signaling pathways associated with growth and survival .
- Another investigation reported that treatment with this compound led to significant apoptosis in cancer cells through the activation of caspase pathways .
- Animal Models :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
